molecular formula C49H70N12O13 B14762505 Sar-[D-Phe8]-des-Arg9-Bradykinin acetate

Sar-[D-Phe8]-des-Arg9-Bradykinin acetate

Cat. No.: B14762505
M. Wt: 1035.2 g/mol
InChI Key: VHFRYBVXBZJDKE-PBFNVPQASA-N
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Description

Overview of the Kallikrein-Kinin System and its Physiological Regulation

The Kallikrein-Kinin System (KKS) is a hormonal system comprised of blood proteins that are pivotal in inflammation, blood pressure regulation, coagulation, and pain. wikipedia.org Its activation leads to the generation of potent vasoactive peptides known as kinins, primarily bradykinin (B550075) (BK) and kallidin (B13266) (Lys-bradykinin). wikipedia.orgnih.govfrontiersin.org

The system's core components include high-molecular-weight kininogen (HMWK), prekallikrein (PK), and coagulation factor XII (FXII). nih.govresearchgate.net The activation of FXII triggers the conversion of prekallikrein to plasma kallikrein. nih.govnih.gov Plasma kallikrein then acts on HMWK to release bradykinin. nih.govfrontiersin.orgresearchgate.net This peptide is a key mediator of the KKS, exerting effects such as vasodilation, increased vascular permeability, smooth muscle contraction, and stimulation of pain receptors. wikipedia.orgnih.govwikipedia.org The regulation of the KKS is critical, as excessive bradykinin levels are implicated in various pathological conditions, including inflammation and hereditary angioedema. nih.govnih.gov The system's discovery dates back to 1909, when researchers observed that urine injections, high in kinins, caused hypotension. wikipedia.org

Classification and Functional Roles of Bradykinin Receptor Subtypes (B1 and B2)

Kinins exert their physiological effects by interacting with specific G protein-coupled receptors (GPCRs), namely the bradykinin B1 and B2 receptors. medchemexpress.comwikipedia.orgnih.gov These two subtypes are pharmacologically distinct and exhibit different expression patterns and roles in health and disease. nih.gov Both receptors, when activated, can lead to an increase in intracellular calcium concentration and are involved in inflammatory responses. wikipedia.org While bradykinin is the principal ligand for the B2 receptor, its metabolite, des-Arg9-bradykinin, is the primary endogenous ligand for the B1 receptor. nih.govpatsnap.com The distinct characteristics of these receptors allow for differential signaling and physiological outcomes.

The bradykinin B2 receptor is the predominant subtype in healthy tissues, where it is ubiquitously and constitutively expressed. wikipedia.orgmedchemexpress.comwikipedia.orgebi.ac.uk It is responsible for mediating most of the well-known physiological effects of bradykinin. nih.gov Activation of the B2 receptor is coupled to Gq and Gi proteins. wikipedia.orgwikipedia.org The Gq pathway stimulates phospholipase C, leading to increased intracellular calcium, while the Gi pathway inhibits adenylate cyclase. wikipedia.orgwikipedia.org The B2 receptor is involved in a wide array of physiological processes. researchgate.net

Key Functions of the Bradykinin B2 Receptor

Physiological FunctionMediating Effect
VasodilationInduces relaxation of arteries and arterioles, contributing to blood pressure regulation. wikipedia.orgresearchgate.net
Smooth Muscle ContractionCauses contraction of various non-vascular smooth muscles, including those in the intestine and uterus. ebi.ac.uk
Nociceptor ActivationStimulates pain-sensing neurons, contributing to the sensation of pain. wikipedia.orgnih.gov
InflammationIncreases vascular permeability, leading to edema. wikipedia.org
Renal FunctionStimulates natriuresis and diuresis in the kidney. ebi.ac.uk

The B2 receptor also forms a complex with angiotensin-converting enzyme (ACE), suggesting a direct interaction between the Kallikrein-Kinin System and the Renin-Angiotensin System. wikipedia.orgwikipedia.org

In contrast to the B2 receptor, the bradykinin B1 receptor is typically expressed at very low or undetectable levels in most healthy tissues. medchemexpress.compatsnap.comnih.gov Its expression is significantly induced or upregulated in response to tissue injury, inflammation, and other pathological stimuli, such as proinflammatory cytokines. medchemexpress.comwikipedia.orgpatsnap.comnih.gov This inducible nature makes the B1 receptor a key player in the sustained and chronic phases of inflammation and pain. nih.gov Once expressed, the B1 receptor is relatively resistant to the desensitization and internalization that typically modulates G protein-coupled receptor activity. nih.govnih.gov This lack of downregulation can contribute to its prolonged signaling capacity in pathological states. nih.gov

Conditions Associated with Upregulated B1 Receptor Expression

Pathological ConditionRole of B1 Receptor
InflammationMediates chronic inflammatory responses. wikipedia.orgpatsnap.com
Chronic PainPlays a critical role in prolonged pain and hyperalgesia. patsnap.comnih.gov
Tissue Injury/TraumaSynthesized de novo following injury. wikipedia.org
DiabetesImplicated in the development of diabetic complications. patsnap.com
CancerB1 receptor expression has been noted in various cancers, including liver cancer. mdpi.com

Rationale for Research into Selective Bradykinin B1 Receptor Agonists

The distinct expression patterns of the B1 and B2 receptors provide a clear rationale for the development of selective B1 receptor agonists. Because the B1 receptor is primarily expressed in pathological conditions, targeting it offers the potential for therapeutic intervention specifically at sites of disease, with minimal impact on normal physiological processes mediated by the constitutively expressed B2 receptor. patsnap.com

Selective B1 receptor agonists, such as Sar-[D-Phe8]-des-Arg9-Bradykinin acetate (B1210297), are invaluable research tools. targetmol.com This specific compound is a potent and selective agonist for the B1 receptor. targetmol.com Furthermore, it is designed to be resistant to degradation by key enzymes like aminopeptidase (B13392206) and kininases, which enhances its stability and makes it suitable for in vivo studies. targetmol.com By using such agonists, researchers can selectively activate B1 receptors to investigate their precise roles in various diseases, including inflammation, chronic pain, and cardiovascular disorders. patsnap.commedchemexpress.comnih.gov This research is crucial for validating the B1 receptor as a therapeutic target and for understanding the complex signaling pathways it governs in disease states. patsnap.com For instance, studies using Sar-[D-Phe8]-des-Arg9-Bradykinin have demonstrated its ability to induce hypotension and angiogenesis, highlighting the receptor's role in vascular function. targetmol.comnih.gov

Properties

Molecular Formula

C49H70N12O13

Molecular Weight

1035.2 g/mol

IUPAC Name

acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C47H66N12O11.C2H4O2/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30;1-2(3)4/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-;/m0./s1

InChI Key

VHFRYBVXBZJDKE-PBFNVPQASA-N

Isomeric SMILES

CC(=O)O.CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O

Canonical SMILES

CC(=O)O.CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Origin of Product

United States

Sar D Phe8 Des Arg9 Bradykinin Acetate: a Highly Selective Bradykinin B1 Receptor Agonist

Molecular Design and Structural Modifications for Enhanced Metabolic Resistance

The primary challenge in the development of kinin-based pharmacological agents is their susceptibility to rapid inactivation by various peptidases in plasma and tissues. Sar-[D-Phe8]-des-Arg9-Bradykinin incorporates specific structural changes to its peptide sequence to protect it from enzymatic cleavage, thereby prolonging its biological activity. rndsystems.comtocris.com These modifications include the substitution with Sarcosine (B1681465) at the N-terminus, the incorporation of a D-amino acid, and the deletion of the C-terminal residue.

The N-terminal region of bradykinin (B550075) is a primary target for aminopeptidases. To confer resistance to this enzymatic action, the native N-terminal arginine residue is replaced with sarcosine (Sar), which is N-methylglycine. This N-methylation prevents the peptide bond from being recognized and hydrolyzed by aminopeptidases, significantly enhancing the molecule's stability. biosynth.com

Sar-[D-Phe8]-des-Arg9-Bradykinin is also engineered to resist degradation by carboxypeptidases, known as kininases. Kininase I (Carboxypeptidase N) acts by cleaving the C-terminal arginine residue from bradykinin to form des-Arg9-bradykinin. The design of Sar-[D-Phe8]-des-Arg9-Bradykinin preempts this action by removing the C-terminal Arginine-9 residue altogether (des-Arg9). rndsystems.comtocris.com

Furthermore, the peptide is protected from Kininase II, also known as Angiotensin-Converting Enzyme (ACE), which typically cleaves the Pro7-Phe8 bond. In this synthetic analog, the L-Phenylalanine at position 8 is replaced by its stereoisomer, D-Phenylalanine (D-Phe). This unnatural D-amino acid configuration sterically hinders the active site of ACE, rendering the peptide resistant to cleavage. rndsystems.comtocris.com

Pharmacological Characterization of Bradykinin B1 Receptor Selectivity and Potency

The strategic modifications not only enhance metabolic stability but also define the compound's specific interaction with kinin receptors. Sar-[D-Phe8]-des-Arg9-Bradykinin is characterized as a potent and highly selective agonist for the bradykinin B1 receptor, which is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury. medchemexpress.com

The potency of Sar-[D-Phe8]-des-Arg9-Bradykinin as a B1 receptor agonist has been quantified in various in vitro assays. A key measure of its activity is the half-maximal effective concentration (EC50). In studies using isolated rabbit aorta, a classic model for assessing B1 receptor-mediated vascular responses, the compound has demonstrated high potency. rndsystems.comtocris.com

Agonist Potency of Sar-[D-Phe8]-des-Arg9-Bradykinin at the B1 Receptor
PreparationEC50 ValueReference
Rabbit Aorta9.02 nM rndsystems.comtocris.comhongtide.com

A critical feature of Sar-[D-Phe8]-des-Arg9-Bradykinin is its high selectivity for the B1 receptor over the constitutively expressed B2 receptor. medchemexpress.com While its parent molecule, des-Arg9-bradykinin, is also a selective B1 agonist, the additional modifications in Sar-[D-Phe8]-des-Arg9-Bradykinin maintain this selectivity while increasing metabolic resistance. medchemexpress.com This contrasts with bradykinin itself, which primarily acts on B2 receptors. The selectivity is crucial for its use as a specific pharmacological probe to investigate the distinct roles of the B1 receptor system.

Comparative Selectivity of Kinin Receptor Ligands
CompoundPrimary Receptor TargetPrimary Action
Sar-[D-Phe8]-des-Arg9-BradykininB1 ReceptorAgonist rndsystems.commedchemexpress.com
des-Arg9-BradykininB1 ReceptorAgonist medchemexpress.com
Lys-[des-Arg9]-BradykininB1 ReceptorAgonist medchemexpress.com
BradykininB2 ReceptorAgonist
des-Arg9-[Leu8]-BradykininB1 ReceptorAntagonist nih.govsigmaaldrich.com

Mechanistic Insights into Sar D Phe8 Des Arg9 Bradykinin Acetate Action

G Protein-Coupled Receptor Activation and Downstream Signaling Pathways

Sar-[D-Phe8]-des-Arg9-Bradykinin acetate (B1210297) functions as a potent and selective agonist for the bradykinin (B550075) B1 receptor, which is a member of the G protein-coupled receptor (GPCR) family. rndsystems.combiocrick.com Unlike the B2 receptor, which is constitutively expressed in many tissues, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. nih.gov

Upon binding to the B1 receptor, Sar-[D-Phe8]-des-Arg9-Bradykinin acetate induces a conformational change in the receptor, leading to the activation of intracellular G proteins. The B1 receptor is known to couple to Gαq/11 and Gαi proteins. Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for many of the cellular responses mediated by B1 receptor activation.

The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The downstream consequences of this pathway can vary depending on the cell type. Furthermore, B1 receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation, differentiation, and inflammation.

The potency of this compound as a B1 receptor agonist has been demonstrated in various experimental models. For instance, it has an EC50 value of 9.02 nM in rabbit aorta, highlighting its high affinity for the B1 receptor.

Synergistic Interactions with Inflammatory Mediators

The biological effects of this compound are significantly amplified in the presence of inflammatory mediators. This synergy is a key feature of its mechanism of action and underscores the importance of the B1 receptor in inflammatory processes.

A prominent example of this synergistic interaction is observed with the pro-inflammatory cytokine Interleukin-1β (IL-1β). In isolated rabbit aortic rings, incubation with human recombinant IL-1β selectively amplifies the contractile response to Sar-[D-Phe8]-des-Arg9-Bradykinin. medchemexpress.com This suggests that IL-1β sensitizes the tissue to the effects of the B1 receptor agonist. This potentiation is not a general phenomenon affecting all contractile agents but is specific to B1 receptor-mediated responses.

This synergistic relationship is believed to be a consequence of IL-1β's ability to induce the expression of B1 receptors on vascular smooth muscle cells. The increased receptor density leads to a more robust response to a given concentration of Sar-[D-Phe8]-des-Arg9-Bradykinin. This interplay between cytokines and the kinin system is thought to play a critical role in the vascular changes associated with chronic inflammation. nih.gov

Sustained Biological Activity due to Enzymatic Stability

A defining characteristic of this compound is its prolonged biological activity, which is a direct result of its enhanced resistance to enzymatic degradation. rndsystems.com Naturally occurring kinins like bradykinin are rapidly broken down by various peptidases in the body.

This compound is specifically designed to resist cleavage by key enzymes that inactivate bradykinin and its metabolites. These enzymes include:

Aminopeptidases: Which cleave amino acids from the N-terminus.

Kininase I (Carboxypeptidase N): Which removes the C-terminal arginine from bradykinin to form des-Arg9-bradykinin.

Kininase II (Angiotensin-Converting Enzyme - ACE): A major enzyme responsible for bradykinin inactivation. rndsystems.com

Neutral Endopeptidase (NEP): Another important peptidase involved in kinin metabolism. rndsystems.com

The structural modifications in Sar-[D-Phe8]-des-Arg9-Bradykinin, namely the substitution of sarcosine (B1681465) at position 1 and D-phenylalanine at position 8, protect the peptide from degradation by these enzymes. rndsystems.com This increased metabolic stability leads to a slower rate of elimination from plasma compared to naturally occurring B1 receptor agonists. nih.gov The prolonged presence of the agonist at the receptor site results in a sustained biological response.

Enzymatic Stability of Kinin Analogs
CompoundResistance to Aminopeptidase (B13392206)Resistance to Kininase IResistance to Kininase II (ACE)Resistance to Neutral Endopeptidase
BradykininLowLowLowModerate
des-Arg9-BradykininLowHighLowModerate
Sar-[D-Phe8]-des-Arg9-BradykininHighHighHighHigh

Role in the Induction and Modulation of Bradykinin B1 Receptor Expression

This compound, as a stable B1 receptor agonist, plays a significant role in contexts where B1 receptor expression is induced and modulated. The expression of the B1 receptor is known to be very low in most tissues under normal physiological conditions. However, its expression is rapidly and substantially upregulated in response to tissue injury, inflammation, and the presence of certain cytokines and bacterial endotoxins like lipopolysaccharide (LPS). nih.govnih.gov

This inducible nature of the B1 receptor means that the biological response to a B1 agonist like Sar-[D-Phe8]-des-Arg9-Bradykinin is highly dependent on the physiological state of the tissue. In inflammatory conditions where B1 receptor expression is elevated, the administration of a stable agonist can lead to an exaggerated and prolonged physiological response. For example, in animal models of arthritis, where B1 receptors are locally induced, the administration of a B1 agonist exacerbates hyperalgesia. nih.gov

The process of B1 receptor upregulation can be stimulated by various factors, including bacterial lipopolysaccharide and certain growth factors. nih.gov This upregulation is a key event that sensitizes tissues to the actions of B1 receptor agonists. Therefore, this compound serves not only as an activator of existing B1 receptors but also as a pharmacological tool to probe the consequences of B1 receptor induction and modulation in various pathological states.

Factors Influencing Bradykinin B1 Receptor Expression
FactorEffect on B1 Receptor ExpressionReference
Lipopolysaccharide (LPS)Upregulation nih.gov
Interleukin-1β (IL-1β)Upregulation nih.gov
Tissue InjuryUpregulation nih.gov
Epidermal Growth Factor (EGF)Upregulation nih.gov

Investigational Studies on Biological Effects of Sar D Phe8 Des Arg9 Bradykinin Acetate in Research Models

Cardiovascular System Research

Sar-[D-Phe8]-des-Arg9-Bradykinin acetate (B1210297) is a metabolically stable, potent, and selective agonist for the bradykinin (B550075) B1 receptor. nih.gov Its effects on the cardiovascular system have been a subject of significant preclinical research, particularly in models of inflammation where B1 receptor expression is upregulated. Studies have focused on its influence on blood pressure, vascular resistance, cardiac function, and angiogenesis.

The hypotensive properties of Sar-[D-Phe8]-des-Arg9-Bradykinin have been demonstrated in various preclinical models, especially those pre-treated with endotoxin (B1171834) or lipopolysaccharide (LPS) to mimic inflammatory conditions. nih.govresearchgate.net In LPS-treated anesthetized rabbits, Sar-[D-Phe8]-des-Arg9-Bradykinin induces a pronounced hypotensive effect. nih.gov This effect is attributed to a combination of factors, including its direct action on the vasculature and its influence on cardiac performance. nih.gov

A primary mechanism underlying the hypotensive action of Sar-[D-Phe8]-des-Arg9-Bradykinin is its ability to induce peripheral vasodilation, which leads to a significant decrease in total peripheral resistance. nih.gov In studies involving anesthetized rabbits treated with LPS, the administration of this B1 receptor agonist was directly associated with a drop in total peripheral resistance, contributing substantially to the observed fall in arterial blood pressure. nih.gov This vasodilatory effect is a key component of its hemodynamic profile. nih.govmedchemexpress.com

The vasodilatory effects of Sar-[D-Phe8]-des-Arg9-Bradykinin extend to specific circulatory beds, though the responses can be complex. In LPS-treated rabbits, the compound led to decreased blood flow in the carotid, mesenteric, and femoral arteries. nih.gov This was accompanied by transient reductions in vascular resistance in the carotid and femoral beds, which were later followed by secondary increases in resistance. nih.gov In studies on isolated hearts from endotoxemic rats, des-Arg9-bradykinin induced a significant coronary vasodilation response. apexbt.com

The following table summarizes the key hemodynamic effects observed in a preclinical rabbit model.

Hemodynamic ParameterObserved Effect
Total Peripheral Resistance Decrease
Cardiac Output Decrease
Carotid Blood Flow Decrease
Mesenteric Blood Flow Decrease
Femoral Blood Flow Decrease
Central Venous Pressure Reduction
Carotid & Femoral Vascular Resistance Transient reduction followed by a secondary increase

Data sourced from studies on lipopolysaccharide-treated anesthetized rabbits. nih.gov

Investigations into the molecular pathways mediating the effects of Sar-[D-Phe8]-des-Arg9-Bradykinin have highlighted the significant role of prostaglandins (B1171923). nih.gov In the LPS-treated rabbit model, the duration of the hypotensive effect was notably shortened by pretreatment with prostaglandin (B15479496) synthesis inhibitors like indomethacin (B1671933) and diclofenac, although the amplitude of the hypotension was not affected. nih.gov This suggests that prostaglandin release is a key factor in sustaining the compound's vasodilatory action. nih.gov

In contrast, the nitric oxide (NO) pathway does not appear to be a primary mediator of the hypotensive response's magnitude. Pretreatment with the NO synthase inhibitor NG-nitro-L-arginine did not alter the amplitude of the hypotension caused by Sar-[D-Phe8]-des-Arg9-Bradykinin. nih.gov This finding is supported by research in endotoxemic rat hearts, where the coronary vasodilation induced by des-Arg9-bradykinin was inhibited by indomethacin but not by the NO synthase inhibitor L-NAME. apexbt.com That study further demonstrated that the vasodilation was mediated by the release of prostacyclin. apexbt.com

Sar-[D-Phe8]-des-Arg9-Bradykinin, as a B1 receptor agonist, has been shown to exhibit angiogenic activity in vivo. The process of angiogenesis, the formation of new blood vessels, is critically influenced by the kinin B1 receptor. Research indicates that B1 receptor activation can promote neovascularization. researchgate.net

The mechanism behind this pro-angiogenic effect involves the upregulation of other growth factors. Studies have demonstrated that B1 receptor stimulation can increase the expression of fibroblast growth factor-2 (FGF-2) in endothelial cells. researchgate.net This increase in FGF-2 is a crucial step in the angiogenic process initiated by the B1 agonist. researchgate.net The signaling cascade linking B1 receptor activation to FGF-2 upregulation appears to involve the nitric oxide synthase pathway. researchgate.net Furthermore, some research suggests that for B1-receptor agonists to induce angiogenesis, the presence of the B2 receptor may be required, and that this process is dependent on nitric oxide biosynthesis. nih.gov Conversely, the angiogenic effects induced by bradykinin in combination with interleukin-1 in a rat model could be abolished by a B1 receptor antagonist, highlighting the central role of this receptor in inflammation-associated angiogenesis. nih.govnih.gov

Analysis of Hypotensive Effects in Pre-clinical Models

Pain and Nociception Research

The role of the bradykinin B1 receptor, and by extension its agonists like Sar-[D-Phe8]-des-Arg9-Bradykinin acetate, in pain and nociception is a complex area of investigation. Bradykinin itself is a potent inflammatory mediator known to sensitize nociceptors, the specialized sensory neurons that detect painful stimuli. nih.govnih.govpitt.edu The B1 receptor is of particular interest as its expression is often induced in pathological states, including nerve injury and inflammation, suggesting a role in chronic pain conditions. nih.gov

While the upregulation of the bradykinin B1 receptor is implicated in the pathogenesis of inflammatory and neuropathic pain, direct evidence from investigational studies on the specific effects of this compound in alleviating mechanical hypernociception in neuropathic pain models is not extensively detailed in the currently available research. However, studies on related compounds and the B1 receptor itself provide context. For instance, in a rat model of monoarthritis, the administration of the B1 receptor agonist des-[Arg9]bradykinin was found to exacerbate hyperalgesia, highlighting the pro-nociceptive role of B1 receptor activation in certain inflammatory pain states. nih.gov

Conversely, research has also explored the potential of B1 receptor antagonists to reduce inflammatory hyperalgesia. nih.gov This suggests that modulating the B1 receptor pathway is a key area of interest for pain research. The specific actions of a potent and stable B1 receptor agonist like this compound in the context of neuropathic pain-induced mechanical hypernociception remain an area requiring further dedicated investigation to fully elucidate its potential effects.

The contribution of this compound to pain perception pathways is understood through its action as a selective agonist of the bradykinin B1 receptor. Bradykinin-mediated hyperalgesia is thought to occur, in part, through the activation of B1 and B2 receptors on sensory neurons. nih.gov In rodent dorsal root ganglion (DRG) neurons, bradykinin can induce hyperexcitability and sensitize transient receptor potential vanilloid 1 (TRPV1) channels, which are crucial for the sensation of noxious heat and pain. nih.gov

While the B2 receptor is more predominantly expressed in uninjured states, B1 receptor expression can be newly synthesized following nerve injury or inflammation, thereby contributing to the pain state. nih.gov Although a study on rat dorsal horn neurons showed that the B1-selective agonist des-Arg9-bradykinin did not modify AMPA or NMDA currents, which are crucial for synaptic transmission in the spinal cord, the broader role of B1 receptor activation in the complex signaling cascade of pain perception is an active area of research. jneurosci.orgresearchgate.net The specific downstream effects of this compound on nociceptor sensitization and central pain processing pathways warrant further detailed investigation.

Inflammation and Immunomodulation Studies

This compound, as a B1 receptor agonist, is studied for its role in inflammatory processes, given that the B1 receptor is significantly upregulated during inflammation.

The induction of bradykinin B1 receptors is a hallmark of inflammatory conditions. nih.gov This upregulation makes the B1 receptor a potential target for therapeutic intervention in inflammatory diseases. nih.gov Bradykinin itself is a key peptide that promotes inflammation. nih.gov

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce inflammatory responses in animal models. Studies have investigated the effects of Sar-[D-Phe8]-des-Arg9-Bradykinin in LPS-treated animals.

In one study, the cardiovascular effects of Sar-[D-Phe8]-des-Arg9-bradykinin were examined in anesthetized rabbits pretreated with a sublethal dose of LPS. nih.gov The findings indicated that the compound induced a hypotensive effect associated with decreases in total peripheral resistance and cardiac output. nih.gov The duration of this hypotension was noted to be prolonged, potentially due to the slow elimination of Sar-[D-Phe8]-des-Arg9-Bradykinin from the plasma and the release of prostaglandins. nih.gov

Another study in the context of LPS-induced lung inflammation found that the des-Arg9 bradykinin/BKB1R axis plays a role in facilitating neutrophil infiltration. nih.gov Specifically, the loss of ACE2 function, an enzyme that can degrade des-Arg9 bradykinin, led to the activation of the B1 receptor and an subsequent increase in pro-inflammatory chemokines and neutrophil infiltration in the lungs of mice exposed to endotoxin. nih.gov Antagonism of the B1 receptor was shown to alleviate LPS-induced neutrophil infiltration in the mouse lung. nih.gov These studies highlight the involvement of the B1 receptor pathway in the inflammatory cascade initiated by LPS.

Central Nervous System Research: Blood-Tumor Barrier Modulation

A significant area of investigation for this compound is its ability to modulate the blood-tumor barrier (BTB) in the central nervous system. The BTB is a major impediment to the delivery of chemotherapeutic agents to brain tumors.

In a study utilizing a rat C6 glioma model, Sar-[D-Phe8]-des-Arg9BK (SAR) was investigated for its effect on plasma protein extravasation (PPE), an indicator of BTB permeability. mdpi.com The study found that the administration of SAR significantly enhanced PPE in the C6 rat brain glioma compared to saline or bradykinin. mdpi.com This effect was blocked by the pre-administration of a bradykinin B1 antagonist, confirming that the modulation of BTB permeability was mediated by the B1 receptor. mdpi.com

This research is particularly noteworthy because previous studies with B1 receptor agonists that have low metabolic resistance were unsuccessful in producing this effect. mdpi.com Sar-[D-Phe8]-des-Arg9-Bradykinin, being resistant to enzymatic degradation, demonstrates a prolonged activity that appears to be crucial for its effect on the BTB. mdpi.com The findings from this study suggest a potential role for this compound in enhancing the delivery of chemotherapy to gliomas. mdpi.com

Further research into the mechanism of kinin-mediated BTB opening suggests that it involves the destabilization of tight junctions between endothelial cells, potentially through an increase in intracellular calcium. mdpi.com Studies on bradykinin have shown that it can increase the permeability of the BTB through a caveolae-mediated transcellular pathway. researchgate.net

Interactive Data Table: Effect of Sar-[D-Phe8]-des-Arg9BK on Plasma Protein Extravasation in C6 Glioma

Treatment GroupPlasma Protein Extravasation (µg Evans blue/g tissue)Statistical Significance (p-value vs. Saline)
Saline25.3 ± 3.4-
Bradykinin (BK)31.7 ± 4.1> 0.05
Sar-[D-Phe8]-des-Arg9BK (SAR)68.9 ± 7.2< 0.01
[Leu8]-des-Arg + SAR29.8 ± 3.9> 0.05

Enhancement of Plasma Protein Extravasation in Brain Tumor Models (e.g., C6 Glioma)

Studies utilizing a rat C6 glioma model have demonstrated that this compound, a selective and metabolically resistant bradykinin B1 receptor agonist, significantly enhances plasma protein extravasation (PPE) within the brain tumor. nih.gov In this research model, the administration of this compound led to a notable increase in the leakage of plasma proteins from blood vessels into the tumor tissue. nih.gov

This effect was found to be statistically significant when compared to control groups receiving saline or bradykinin itself (p < 0.01). nih.gov The observed enhancement of PPE is attributed to the activation of bradykinin B1 receptors, which are often expressed in pathological conditions such as cancer. The metabolic resistance of this compound, due to its structural modifications, allows for a more prolonged activity in the bloodstream, potentially contributing to its efficacy in increasing PPE in the C6 glioma model.

The following table summarizes the key findings from a representative study on the effect of this compound on plasma protein extravasation in a C6 glioma model.

Treatment GroupOutcomeSignificance
SalineBaseline level of plasma protein extravasationN/A
BradykininNo significant increase in PPE compared to salineN/A
This compoundSignificant enhancement of PPE in C6 gliomap < 0.01 vs. saline and Bradykinin
This compound + [Leu8]-des-Arg9-bradykininBlockade of SAR-induced PPE in the tumor areaDemonstrates B1 receptor-mediated effect

Implications for Modulating Blood-Tumor Barrier Permeability

The findings regarding the enhancement of plasma protein extravasation by this compound have significant implications for modulating the permeability of the blood-tumor barrier (BTB). nih.gov The BTB is a physiological barrier that restricts the passage of substances from the bloodstream into the brain tumor tissue, posing a major obstacle to the effective delivery of chemotherapeutic agents.

The ability of this compound to increase the permeability of the BTB, as evidenced by enhanced PPE, suggests a potential role for this compound in improving the delivery of anti-cancer drugs to gliomas and other central nervous system neoplasms. By temporarily increasing the leakiness of the tumor's blood vessels, this compound could facilitate the entry of therapeutic molecules that would otherwise be excluded.

The modulation of the BTB by this B1 receptor agonist appears to be a targeted effect on the tumor vasculature, as bradykinin B1 receptors are typically upregulated in tumor tissues compared to normal brain tissue. This selective expression could potentially minimize systemic side effects while maximizing the therapeutic window for co-administered chemotherapeutic agents. The research in the C6 glioma model underscores the potential for further investigation into the use of this compound as an adjuvant in glioma chemotherapy. nih.gov

Exploration of Antibacterial Properties

No scientific literature or research data was found to suggest that this compound has been investigated for or possesses antibacterial properties. The primary focus of research on this compound has been its activity as a bradykinin B1 receptor agonist and its effects on the cardiovascular system and vascular permeability, particularly in the context of cancer.

Methodological Approaches for Characterizing Sar D Phe8 Des Arg9 Bradykinin Acetate

In Vitro Pharmacological Assay Systems

In vitro methods provide a controlled environment to dissect the specific molecular and cellular actions of Sar-[D-Phe8]-des-Arg9-Bradykinin acetate (B1210297), free from the complexities of a whole-organism system.

Isolated Tissue Preparations for Contractility Studies (e.g., Rabbit Aorta)

Isolated tissue preparations are a cornerstone for characterizing the functional activity of vasoactive compounds. The rabbit aorta is a classical model for studying bradykinin (B550075) B1 receptor-mediated effects because B1 receptors are often induced in this tissue under in vitro incubation conditions or in response to inflammatory stimuli.

In this assay, rings of rabbit aorta are suspended in an organ bath containing a physiological salt solution, and changes in isometric tension are recorded. Sar-[D-Phe8]-des-Arg9-Bradykinin acetate has been shown to be a potent agonist in this preparation, inducing concentration-dependent contractions. Research has established an EC50 value of 9.02 nM for the compound in rabbit aorta, quantifying its high potency at the B1 receptor. rndsystems.com Structure-activity relationship studies using rabbit aortic strips have been crucial in identifying the key amino acid residues, such as Phenylalanine at position 8, responsible for B1 receptor stimulation. medchemexpress.com Furthermore, these assays have been used to show that the contractile response to this compound can be selectively amplified by co-incubation with inflammatory mediators like human recombinant interleukin-1β. medchemexpress.com

Potency of this compound in Rabbit Aorta

CompoundAssay SystemParameterValueReference
This compoundIsolated Rabbit AortaEC50 (Contractile Response)9.02 nM rndsystems.com

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity and selectivity of a ligand for its receptor. These assays typically use cell membrane preparations rich in the receptor of interest (e.g., from cells overexpressing the B1 receptor) and a radiolabeled ligand. The ability of this compound to displace the radiolabeled ligand from the B1 receptor is measured, allowing for the calculation of its binding affinity (Ki). Although specific Ki values for this compound at the B1 receptor are not detailed in the provided search results, its characterization as a "selective" B1 receptor agonist implies that such binding assays have demonstrated its high affinity for the B1 receptor compared to the bradykinin B2 receptor or other receptor types. For context, studies on the related endogenous B1 agonist, des-Arg9-bradykinin, have used binding assays to determine its affinity at other receptors, such as angiotensin AT1 and AT2 receptors, to assess cross-reactivity. nih.gov

Cell-Based Functional Assays

To investigate the cellular signaling pathways activated by this compound, various cell-based functional assays are utilized. These assays are typically performed in cultured cells that endogenously express or are engineered to express the bradykinin B1 receptor. Upon binding of an agonist like this compound, the B1 receptor, a G-protein coupled receptor (GPCR), initiates intracellular signaling cascades. Methodologies to study this activation include measuring the mobilization of intracellular calcium using fluorescent dyes or quantifying the production of second messengers such as inositol (B14025) phosphates. Such assays confirm that the compound is not only binding to the receptor but also activating it to produce a downstream cellular response, providing a crucial link between receptor binding and functional activity.

Biochemical Assays for Enzymatic Resistance Profiling

A key feature of this compound is its enhanced metabolic stability compared to natural kinins. Its design incorporates modifications to protect it from degradation by various peptidases. rndsystems.combiosynth.com The resistance of the peptide to enzymatic cleavage is evaluated using biochemical assays. This involves incubating the compound with specific enzymes or in biological fluids like plasma or serum, followed by quantification of the intact peptide over time.

Research confirms that this compound is resistant to cleavage by several key enzymes that rapidly degrade natural bradykinin, including aminopeptidases, kininase I (carboxypeptidases), and kininase II (Angiotensin-Converting Enzyme, ACE). rndsystems.com Studies comparing the half-life of the related B1 agonist des-Arg9-bradykinin to bradykinin in human serum demonstrate the significant difference in stability; des-Arg9-bradykinin has a much longer half-life, a stability that is further enhanced by the modifications in this compound. nih.gov The slower rate of elimination of Sar-[D-Phe8]-des-Arg9-Bradykinin from rabbit plasma compared to other kinins has also been demonstrated, confirming its metabolically protected nature in a biological matrix. nih.gov

In Vivo Animal Models for Systemic and Localized Effects

In vivo models are indispensable for understanding the integrated physiological effects of this compound in a whole organism.

Experimental Models of Hypotension

The most prominent systemic effect of B1 receptor activation is vasodilation, leading to a decrease in blood pressure (hypotension). The hypotensive activity of this compound has been extensively studied in anesthetized animal models, particularly in rabbits pre-treated with bacterial lipopolysaccharide (LPS) to induce B1 receptor expression. nih.gov

In such models, intravenous administration of the compound induces a pronounced and prolonged hypotensive response. nih.gov Detailed hemodynamic measurements reveal that this effect is associated with significant decreases in total peripheral resistance and cardiac output. nih.gov The compound also causes reductions in carotid, mesenteric, and femoral blood flow, as well as a decrease in central venous pressure. nih.gov These studies demonstrate the powerful systemic vasodilatory effects of the compound and show that its prolonged action is due in part to its slow rate of elimination from the plasma. nih.gov

Hemodynamic Effects of this compound in Anesthetized Rabbits

Hemodynamic ParameterObserved EffectReference
Mean Arterial PressureDecrease (Hypotension) nih.gov
Total Peripheral ResistanceDecrease nih.gov
Cardiac OutputDecrease nih.gov
Regional Blood Flow (Carotid, Mesenteric, Femoral)Decrease nih.gov
Central Venous PressureReduction nih.gov

Models of Neuropathic Pain

The investigation of this compound's effects on pain is contextualized by the established role of the bradykinin B1 receptor in chronic pain states. Neuropathic pain models are crucial for this research, as nerve injury leads to an upregulation of B1 receptors in the sensory nervous system. jneurosci.orgnih.gov A common model involves the partial ligation of the sciatic nerve in rodents, which induces symptoms characteristic of neuropathic pain in humans, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.gov

In these models, the functional significance of B1 receptor upregulation is demonstrated when the administration of a selective B1 receptor agonist, such as des-Arg9-bradykinin, produces significant nociceptive behaviors in nerve-injured animals but not in sham-operated controls. jneurosci.org Research has shown that B1 receptor activation is essential for the development of neuropathic pain. jneurosci.org Consequently, this compound serves as a critical tool in these models to selectively activate this pathway and elucidate its downstream effects on pain signaling. Studies have confirmed that B1 receptor activation contributes to thermal hyperalgesia associated with peripheral nerve injury. nih.govnih.gov

Orthotopic Brain Tumor Models (e.g., Rat C6 Glioma)

The rat C6 glioma model is a standard method for studying glioblastoma, an aggressive form of brain cancer. This model involves the implantation of C6 glioma cells directly into the brain of the animal, allowing for the study of tumor growth and the permeability of the blood-tumor barrier. nih.govnih.gov this compound has been specifically studied in this model to determine the role of B1 receptor activation on the permeability of the tumor's vasculature. nih.govnih.gov

Unlike bradykinin B2 receptor agonists, which are known to increase plasma protein extravasation (PPE) in brain tumors, most B1 agonists had previously failed to produce this effect. nih.govnih.gov However, this compound, due to its metabolic resistance, was shown to significantly enhance PPE within the C6 glioma. nih.govnih.gov This effect was confirmed to be B1 receptor-mediated, as it was blocked by the pre-administration of a B1 receptor antagonist, [Leu8]-des-Arg9-bradykinin. nih.govnih.gov These findings highlight the utility of the C6 glioma model for investigating how B1 receptor modulation can influence the delivery of substances to brain tumors. nih.govnih.gov

Inflammatory Response Models

The pro-inflammatory actions of this compound are investigated using various models that simulate inflammatory conditions. One such model involves treating animals with bacterial lipopolysaccharide (LPS) to induce a systemic inflammatory state, which is known to upregulate B1 receptors. nih.gov In this sensitized state, the administration of the B1 agonist elicits pronounced physiological responses. nih.gov

Another model used to study inflammation and associated angiogenesis (new blood vessel formation) is the subcutaneous implantation of sterile polyether sponges in rats. nih.gov This method induces a localized, chronic inflammatory response and subsequent neovascularization over a period of weeks. The effects of B1 receptor agonists on this process can be quantified by administering the compound directly into the sponge implant and measuring outcomes like blood flow and hemoglobin content. nih.gov In such models, it has been demonstrated that B1 receptor antagonists can block the angiogenic effects promoted by inflammatory mediators, suggesting a key role for this pathway in chronic inflammation. nih.gov

Hemodynamic Measurement Techniques

To characterize the cardiovascular effects of this compound, comprehensive hemodynamic measurements are performed in anesthetized animal models, often rabbits pre-treated with LPS to induce B1 receptor expression. nih.gov In these experiments, catheters and probes are placed to continuously monitor key cardiovascular parameters.

Techniques include the direct measurement of arterial blood pressure, central venous pressure, and heart rate. nih.gov Furthermore, electromagnetic or ultrasonic flow probes are used to measure blood flow in major arteries such as the carotid, mesenteric, and femoral arteries. nih.gov From these direct measurements, other critical parameters can be calculated, including cardiac output and total peripheral resistance. nih.gov This approach allows for a detailed analysis of how the compound affects systemic circulation. Research has shown that this compound induces a significant hypotensive effect, primarily by causing peripheral vasodilation, which leads to decreases in total peripheral resistance and cardiac output. nih.gov

Molecular and Biochemical Analysis Techniques

Quantification of Vasoactive and Inflammatory Mediator Release

The biological effects of this compound are mediated through the release of various downstream molecules, including vasoactive and inflammatory mediators. nih.gov Key mediators include arachidonic acid metabolites (e.g., prostaglandins (B1171923), leukotrienes) and cytokines (e.g., interleukins, tumor necrosis factor). researchgate.netyoutube.com

The quantification of these mediators is essential for understanding the compound's mechanism of action. Enzyme-linked immunosorbent assays (ELISAs) are a widely used technique for this purpose, offering high specificity and sensitivity for measuring the concentration of specific cytokines and eicosanoids in plasma or tissue extracts. nih.gov For a broader analysis, liquid chromatography-mass spectrometry (LC-MS/MS) based metabolomics can be employed to profile and quantify a wide range of lipid mediators simultaneously. nih.gov Studies have indicated that the prolonged hypotensive effect of B1 agonists may be linked to the release of prostaglandins, as the duration of the effect can be shortened by cyclooxygenase inhibitors like indomethacin (B1671933) and diclofenac. nih.gov

Assessment of Plasma Protein Extravasation

Plasma protein extravasation (PPE), a measure of vascular permeability, is a key parameter assessed in studies of inflammation and cancer. A common method to quantify PPE involves the use of a dye, such as Evans blue, which binds to plasma albumin. Following intravenous injection of the dye, the test compound (this compound) is administered.

After a set period, the animal is euthanized, and the tissues of interest (e.g., the brain tumor and contralateral healthy brain tissue) are harvested. nih.gov The accumulated dye is then extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer. An increase in the amount of extracted dye in the tissue corresponds to an increase in vascular permeability. This technique was used to demonstrate that this compound significantly increases PPE in the rat C6 glioma model. nih.govnih.gov

Data Tables

Table 1: Hemodynamic Effects of Sar-[D-Phe8]-des-Arg9-BK in LPS-Treated Rabbits

ParameterDirection of ChangeSignificance
Arterial Blood Pressure Induces hypotension nih.gov
Total Peripheral Resistance Contributes to hypotension nih.gov
Cardiac Output Contributes to hypotension nih.gov
Carotid Blood Flow Reduced systemic flow nih.gov
Mesenteric Blood Flow Reduced systemic flow nih.gov
Femoral Blood Flow Reduced systemic flow nih.gov
Central Venous Pressure Indicates changes in venous return nih.gov
Hematocrit No significant change nih.gov

Table 2: Effect of Sar-[D-Phe8]-des-Arg9-BK (SAR) on Plasma Protein Extravasation (PPE) in Rat C6 Glioma Model

Treatment GroupEffect on PPE in TumorStatistical Significance (vs. C6 Control)
C6 Glioma + Saline (Control) Baseline PPEN/A
C6 Glioma + SAR p < 0.01 nih.govnih.gov
C6 Glioma + Bradykinin (BK) Not significant nih.gov
C6 Glioma + [Leu8]-des-Arg9-BK + SAR Blocked SAR-induced increase nih.govnih.gov

Future Research Directions and Potential Applications

Deeper Elucidation of Physiological and Pathophysiological Roles

Future research is poised to further unravel the intricate roles of the B1R pathway, activated by agonists like Sar-[D-Phe8]-des-Arg9-Bradykinin, in health and disease. The B1R is a key player in inflammation, pain perception, and cardiovascular regulation. biosynth.comnih.gov Its activation is known to contribute to vasodilation, increased vascular permeability, and the recruitment of immune cells. researchgate.netwikipedia.org

Key areas for future investigation include:

Inflammatory and Autoimmune Diseases: The upregulation of B1R in inflammatory states suggests its involvement in chronic inflammatory diseases. Studies have implicated the des-Arg9-bradykinin/B1R axis in the acute hepatic dysfunction seen in COVID-19 patients, highlighting a critical pathophysiological role. frontiersin.org Further research can clarify its function in conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis.

Neurological Disorders: The kinin system is increasingly recognized for its role in the central nervous system. B1R activation has been linked to neuroinflammation, which is a component of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. mdpi.comnih.gov Deeper investigation into how B1R agonists affect neuronal cells and glial activity could reveal new pathogenic mechanisms.

Cardiovascular and Metabolic Conditions: Sar-[D-Phe8]-des-Arg9-Bradykinin exhibits hypotensive activity, and the B1R is associated with vascular inflammation and insulin (B600854) resistance. rndsystems.comresearchgate.net Elucidating its precise role in cardiovascular homeostasis, diabetic complications, and obesity is a promising research avenue. mdpi.commedchemexpress.com

Angiogenesis: The compound has demonstrated angiogenic activity in vivo, a process crucial for both physiological wound healing and pathological conditions like tumor growth. rndsystems.com Differentiating its context-dependent effects on blood vessel formation is essential.

Development of Advanced Research Methodologies for Specific Applications

The unique properties of the B1R system necessitate the development of sophisticated research tools to study its function with high specificity. Sar-[D-Phe8]-des-Arg9-Bradykinin is itself a vital pharmacological tool, but its application can be enhanced by novel methodologies.

Research MethodologyApplication in B1R ResearchRationale
Molecular Imaging Agents Development of radiolabeled peptide agonists/antagonists for PET or SPECT imaging.Non-invasive visualization and quantification of B1R expression in vivo, particularly for cancer detection and monitoring inflammatory sites. aacrjournals.org
Fluorescent Ligands Synthesis of fluorescently tagged B1R agonists and antagonists.Enables real-time tracking of receptor trafficking, internalization, and localization within cellular compartments. researchgate.net
Genetically Engineered Models Utilization of B1R knockout and knock-in animal models.Allows for definitive assessment of the B1R's role in specific disease pathways by observing the effect of its absence or modification. nih.govpitt.edu
Advanced In Vitro Systems Use of organ-on-a-chip and 3D bioprinted tissues.Provides more physiologically relevant models to study B1R function in specific human tissues (e.g., blood-brain barrier, tumor microenvironment) compared to traditional 2D cell culture.

These advanced methodologies will be instrumental in translating basic science discoveries about the B1R pathway into clinically relevant applications.

Investigation of Novel Therapeutic Strategies

The inducible and disease-specific expression of B1R makes it an attractive target for therapeutic intervention. Sar-[D-Phe8]-des-Arg9-Bradykinin, as a selective agonist, is a key compound for exploring these strategies.

One of the most promising therapeutic applications for B1R agonists is in oncology. A significant body of evidence shows that B1R is overexpressed in a wide range of malignancies, including prostate, breast, lung, and brain cancers, while having minimal expression in corresponding healthy tissues. mdpi.comaacrjournals.orgnih.gov

This differential expression can be leveraged in several ways:

Permeabilization of the Blood-Tumor Barrier (BTB): B1R agonists are being investigated for their ability to transiently increase the permeability of the BTB. medilumine.com This could significantly enhance the delivery of conventional chemotherapeutic agents to brain tumors like glioblastoma, which are notoriously difficult to treat. mdpi.com

Targeted Drug Conjugates: The overexpression of B1R on cancer cells provides a molecular target for the delivery of peptide-drug conjugates. aacrjournals.org By attaching cytotoxic agents to a B1R-targeting peptide, the therapy can be directed specifically to tumor cells, potentially reducing systemic toxicity.

Modulation of the Tumor Microenvironment: B1R activation can influence cell proliferation, migration, and angiogenesis, all of which are critical to tumor progression. mdpi.com It can also modulate the immune response within the tumor microenvironment. nih.gov Further research is needed to understand how to therapeutically manipulate these effects.

Cancer TypeB1R Expression StatusPotential Therapeutic Strategy
Glioblastoma UpregulatedEnhanced delivery of chemotherapy via BTB permeabilization. mdpi.comnih.gov
Prostate Cancer UpregulatedTargeted delivery of peptide-drug conjugates; imaging probe for early detection. aacrjournals.org
Breast Cancer UpregulatedImaging for early detection; potential target for novel therapeutics. aacrjournals.org
Lung Cancer UpregulatedPotential therapeutic target. mdpi.com

While B1R activation is generally considered pro-inflammatory and pro-nociceptive (pain-promoting), its role is complex. researchgate.netmdpi.com Sar-[D-Phe8]-des-Arg9-Bradykinin is a critical tool for dissecting these mechanisms. B1R agonists can induce the release of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. biosynth.com In studies of nociceptors, Sar-[D-Phe8]-des-Arg9-Bradykinin was found to modestly evoke neuronal firing and marginally promote the activity of the pain receptor TRPV1. nih.gov

Future research should focus on the context-dependent effects of B1R activation. While B1R antagonists are being explored for chronic pain and inflammation, understanding the signaling cascade initiated by agonists is crucial. This includes investigating the specific types of cytokines released (e.g., IL-8), the downstream effects on leukocyte migration, and the mechanisms of nociceptor sensitization. pitt.edunih.gov This knowledge could lead to more nuanced therapeutic approaches that selectively block detrimental effects while preserving or promoting beneficial ones.

The role of the kinin system in infectious diseases is an emerging field of study. Bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are known to induce B1R expression. nih.gov Furthermore, secreted components from pathogens like Pseudomonas aeruginosa can directly upregulate B1R transcription in host epithelial cells, suggesting a host-pathogen interaction involving this pathway. nih.gov

While one source suggests that Sar-[D-Phe8]-des-Arg9-Bradykinin possesses direct antibacterial properties, this requires further validation. biosynth.com Research into the broader kinin system presents a complex picture; for instance, one study found that blocking B1R did not impact the host's antibacterial defense during sepsis caused by Klebsiella pneumoniae. nih.gov This indicates that the role of B1R in bacterial infections is likely indirect and context-specific, possibly relating more to modulating the host's inflammatory response than to direct bacterial killing. Future studies must clarify whether B1R agonists can enhance or hinder bacterial clearance and explore the potential for developing B1R-targeted therapies as adjuncts to conventional antibiotics.

Q & A

Q. What are the structural characteristics of Sar-[D-Phe8]-des-Arg9-Bradykinin acetate, and how do they influence its B1 receptor selectivity?

this compound is a synthetic peptide analog derived from bradykinin, with modifications including substitution of L-phenylalanine with D-phenylalanine at position 8 and deletion of arginine at position 8. The [Sar] (sarcosine) substitution at the N-terminus enhances metabolic stability by reducing enzymatic degradation. The D-Phe8 modification increases selectivity for the B1 receptor over B2, as B1 receptors are upregulated during inflammation and tissue injury . For structural validation, use mass spectrometry (e.g., MALDI-TOF) and NMR spectroscopy to confirm sequence integrity and stereochemistry .

Q. What standardized protocols exist for handling and reconstituting this compound in laboratory settings?

The compound is hygroscopic and requires storage at -20°C in lyophilized form. Reconstitute in acetic acid (0.1% v/v) or phosphate-buffered saline (pH 7.4) to prevent aggregation. Vortex gently for 5–10 minutes and centrifuge at 10,000×g for 2 minutes to ensure homogeneity. Aliquot to avoid freeze-thaw cycles, which degrade peptide integrity . Validate stability using reverse-phase HPLC with UV detection at 214 nm .

Q. How can researchers quantify this compound in biological matrices?

Use ELISA kits (e.g., Enzo Life Sciences Bradykinin ELISA, validated for cross-reactivity) or LC-MS/MS with a C18 column and electrospray ionization (ESI). For plasma samples, include protease inhibitors (e.g., EDTA, captopril) to prevent kinin degradation. Calibrate with a standard curve (1–100 nM) and validate recovery rates (≥80%) using spiked controls .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in B1 receptor-mediated inflammatory pathways?

  • In vitro: Use human embryonic kidney (HEK) cells transfected with B1 receptors. Pre-treat with IL-1β (10 ng/mL, 24 hours) to upregulate B1 expression. Measure intracellular calcium flux (Fluo-4 AM dye) or ERK1/2 phosphorylation (Western blot) post-stimulation with the compound (1–100 nM). Include HOE-140 (B2 antagonist) to confirm selectivity .
  • In vivo: Employ murine models of chronic inflammation (e.g., CFA-induced arthritis). Administer intraperitoneally (1–10 µg/kg) and quantify cytokine levels (IL-6, TNF-α) via multiplex assays. Use B1 knockout mice as controls .

Q. How should researchers address contradictions in dose-response data across different study models?

Discrepancies often arise from receptor density variations (e.g., transfected cells vs. primary tissues) or pharmacokinetic factors (e.g., plasma protein binding). Normalize data to receptor expression levels (qPCR or flow cytometry) and perform pharmacokinetic profiling (plasma half-life, tissue distribution). Use allosteric modulators (e.g., SSR240612) to assess ligand-receptor binding kinetics .

Q. What methodologies are recommended for investigating off-target effects or cross-reactivity with related receptors?

  • Radioligand binding assays: Screen against B2 receptors, angiotensin-converting enzyme (ACE), and protease-activated receptors (PARs) using ³H-labeled Sar-[D-Phe8]-des-Arg9-Bradykinin. Calculate IC50 values and compare to known agonists/antagonists .
  • Functional assays: Test in isolated tissues (e.g., rat uterus for B2 activity) or use CRISPR-edited cell lines lacking B1 receptors to identify non-canonical pathways .

Q. How can researchers optimize stability and bioavailability for in vivo applications?

  • Formulation: Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance solubility and prolong circulation time.
  • Metabolic resistance: Introduce non-natural amino acids (e.g., β-alanine) or N-methylation at cleavage-prone sites. Validate stability in serum (37°C, 24 hours) via HPLC .

Q. What statistical approaches are critical for analyzing dose-dependent and time-course data in B1 receptor studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). For time-course data, apply mixed-effects models (REML) to account for inter-subject variability. Report 95% confidence intervals and perform power analysis (α=0.05, β=0.2) to validate sample sizes .

Methodological Best Practices

  • Data validation: Include internal controls (e.g., scrambled peptide) and replicate experiments across ≥3 independent batches.
  • Ethical compliance: For animal studies, adhere to ARRIVE guidelines and obtain IACUC approval. For human tissues, ensure informed consent and IRB oversight .
  • Data reporting: Follow STREGA guidelines for genetic association studies or MIAME standards for microarray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.